N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHYLBENZAMIDE HYDROCHLORIDE
Description
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylbenzamide hydrochloride is a synthetic benzamide derivative featuring a benzothiazole core substituted with methoxy groups at positions 4 and 5. The compound includes a dimethylaminoethyl moiety linked to the benzamide group, which may enhance solubility and modulate receptor interactions. The hydrochloride salt form improves stability and bioavailability.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S.ClH/c1-14-6-8-15(9-7-14)20(25)24(13-12-23(2)3)21-22-18-16(26-4)10-11-17(27-5)19(18)28-21;/h6-11H,12-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGKHMVZQLNXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC(=C3S2)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHYLBENZAMIDE HYDROCHLORIDE typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.
Quaternization to Form Hydrochloride Salt: The final step involves the quaternization of the dimethylamino group with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzothiazole ring.
Reduction: Reduction reactions could target the benzamide moiety or the benzothiazole ring.
Substitution: Substitution reactions may occur at the aromatic rings, particularly at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones or sulfoxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes, receptors, and proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s benzothiazole core and benzamide substituents align it with several classes of bioactive molecules. Below is a comparative analysis with structurally related compounds from the evidence:
Key Differences and Implications
Benzothiazole vs. Benzodithiazine/Triazole Cores: The benzothiazole core in the target compound is distinct from the benzodithiazine () or triazole () scaffolds. Benzothiazoles are often associated with CNS activity (e.g., antinociception via serotonin receptors ), whereas triazoles and benzodithiazines are linked to antimicrobial or metabolic modulation. The 4,7-dimethoxy substituents on the benzothiazole may enhance lipophilicity and blood-brain barrier penetration compared to halogenated analogs (e.g., 6-chloro-7-methyl in ).
Substituent Effects: The dimethylaminoethyl group in the target compound likely improves solubility and pharmacokinetics relative to simpler alkyl chains (e.g., 2-hydroxy-1,1-dimethylethyl in ).
Synthetic Complexity: The target compound’s synthesis may involve multi-step coupling of benzothiazole amines with activated benzamides, akin to hydrazinecarbothioamide cyclization in . However, its dimethylaminoethyl side chain introduces additional complexity compared to simpler derivatives in .
Biological Activity
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylbenzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 468.03 g/mol. Its structure includes a benzothiazole ring, dimethoxy substituents, and a dimethylamino ethyl group, which contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the benzothiazole ring followed by the introduction of various functional groups. The synthetic pathway often requires careful control of reaction conditions to ensure high yield and purity.
Research indicates that compounds containing benzothiazole moieties exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have reported that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) through mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, including monoamine oxidase (MAO). Studies have demonstrated that benzothiazole derivatives can significantly inhibit MAO-A and MAO-B activities, which are crucial in the metabolism of neurotransmitters .
Cytotoxicity Studies
A detailed evaluation of cytotoxicity is essential for understanding the therapeutic potential of this compound. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis | |
| HT-29 | 10.0 | Cell cycle arrest | |
| A549 | 8.5 | Inhibition of proliferation |
Case Studies
- Antitumor Efficacy : A study investigated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability with an IC50 value of 5 µM, suggesting strong antitumor potential.
- MAO Inhibition : Another research focused on the inhibitory effects on MAO enzymes. The compound demonstrated a notable inhibition rate comparable to established inhibitors like moclobemide, indicating its potential as a therapeutic agent for mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
